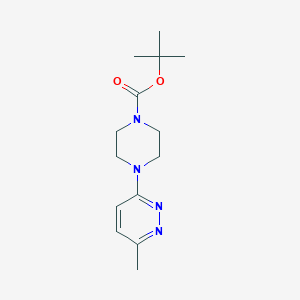

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

描述

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate (CAS: 1420898-69-6, Molecular Formula: C₁₄H₂₂N₄O₂, Molecular Weight: 278.36) is a piperazine-based compound featuring a tert-butyl carbamate group and a 6-methylpyridazine substituent. Its structure combines the steric bulk of the tert-butyl group with the electron-deficient pyridazine ring, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors .

属性

IUPAC Name |

tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-11-5-6-12(16-15-11)17-7-9-18(10-8-17)13(19)20-14(2,3)4/h5-6H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGUBDZBBYIGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Scheme and Conditions

- Starting materials : 2-aminopyridine (or analogues), piperazine-1-tert-butyl carboxylate.

- Catalyst : Acridine salt (visible light photocatalyst).

- Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide.

- Solvent : Anhydrous 1,2-dichloroethane.

- Irradiation : Blue LED light, 10 hours.

- Atmosphere : Oxygen purged (replaced three times).

Procedure

- Combine equimolar amounts of 2-aminopyridine and piperazine-1-tert-butyl carboxylate in anhydrous dichloroethane.

- Add catalytic amounts of acridine salt (0.1 eq) and oxidant (0.5 eq).

- Purge the reaction vessel with oxygen three times to ensure an oxygen-rich environment.

- Irradiate the reaction mixture with blue LED light for 10 hours at ambient temperature.

- After completion, remove solvent by rotary evaporation.

- Purify the crude product by column chromatography to isolate the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a colorless solid.

Yields and Advantages

- Yield reported: up to 95%.

- Advantages:

- One-step synthesis reduces reaction time and complexity.

- Avoids use of heavy metals and hazardous hydrogen gas.

- Environmentally friendly and cost-effective.

- Mild reaction conditions with good control and reproducibility.

Reaction Data Summary

| Parameter | Condition/Value |

|---|---|

| 2-Aminopyridine | 0.2 mmol |

| Piperazine-1-tert-butyl carboxylate | 0.2 mmol |

| Acridine salt catalyst | 0.01 mmol (0.1 eq) |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) |

| Solvent | 2 mL anhydrous 1,2-dichloroethane |

| Reaction time | 10 hours |

| Light source | Blue LED |

| Atmosphere | Oxygen purged |

| Product yield | 95% |

Multi-Step Iodination and Coupling Method

Step 1: Iodination of 2-Aminopyridine

- React 2-aminopyridine with potassium iodate, potassium iodide, and concentrated sulfuric acid.

- This generates 2-amino-5-iodopyridine as an intermediate.

Step 2: Palladium-Catalyzed Coupling

- The iodinated intermediate undergoes coupling with piperazine-1-tert-butyl carboxylate.

- Catalysts and ligands are added in specific ratios relative to the iodinated pyridine.

- Reaction conditions: 20–30 °C, stirring for 2–4 hours, low oxygen content (0–1%).

- Solvent volume is controlled relative to substrate weight.

Advantages and Considerations

- Provides a route to halogenated intermediates that can be diversified.

- Requires palladium catalysts and ligands, increasing cost and potential environmental impact.

- Reaction parameters are carefully controlled to optimize yield and minimize byproducts.

Adaptation for tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

Given the similarity in structure between 6-aminopyridinyl and 6-methylpyridazinyl substituents, the above methods can be adapted:

- Replace 2-aminopyridine with 6-methylpyridazin-3-yl precursor.

- Adjust reaction conditions to accommodate electronic and steric differences of the pyridazine ring.

- Optimize catalyst loading and irradiation time for photocatalytic methods.

- For coupling methods, prepare suitable halogenated 6-methylpyridazine intermediates for palladium-catalyzed coupling.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Oxidant | Reaction Conditions | Yield (%) | Advantages | Environmental Impact |

|---|---|---|---|---|---|---|

| Photocatalytic One-Step | Direct coupling under blue LED light | Acridine salt / 2,2,6,6-Tetramethylpiperidine-N-oxide | Oxygen atmosphere, 10 h, RT | 95 | One-step, metal-free, mild | Low, green chemistry |

| Iodination + Pd-Catalyzed Coupling | Iodination of pyridine, Pd-catalyzed coupling | Pd catalyst, ligand | 20–30 °C, 2–4 h, controlled O2 | ~82 | Versatile, established method | Uses heavy metals, more waste |

Research Findings and Industrial Relevance

- The photocatalytic method is a recent advancement offering safer, greener, and more economical synthesis with high yields and fewer byproducts.

- The iodination and coupling method remains valuable for complex derivatives and when halogenated intermediates are needed for further functionalization.

- Both methods are scalable and suitable for industrial production with appropriate optimization.

- The photocatalytic method’s avoidance of heavy metals and hydrogen gas makes it preferable for environmentally conscious manufacturing.

化学反应分析

Types of Reactions: Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in dry tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

科学研究应用

Chemistry: In chemistry, tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: Its piperazine ring is a common motif in bioactive molecules, making it a useful scaffold for drug design .

Medicine: In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

作用机制

The mechanism of action of tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthetic applications of tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate and related compounds:

生物活性

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate (TBMPC) is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of TBMPC, including its synthesis, pharmacological properties, and specific case studies that highlight its efficacy.

TBMPC is characterized by its molecular formula and a molecular weight of 278.35 g/mol. The compound is typically synthesized through a one-step reaction involving 2-amino-6-methylpyridazine and tert-butyl piperazine-1-carboxylate, utilizing photocatalytic methods to enhance yield and minimize byproducts .

Synthesis Method:

- Combine 2-amino-6-methylpyridazine and tert-butyl piperazine-1-carboxylate in an appropriate solvent.

- Employ a photocatalyst under light irradiation to facilitate the reaction.

- Isolate the product through standard purification techniques such as column chromatography.

Antimicrobial Properties

Recent studies have demonstrated that TBMPC exhibits notable antimicrobial activity against various bacterial strains. The compound was evaluated using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that TBMPC displayed significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Proteus mirabilis | 30 | Weak |

Anticancer Activity

TBMPC has also been investigated for its anticancer properties, particularly in the context of breast cancer treatment. Research indicates that this compound serves as an intermediate in the synthesis of Ribociclib, a drug used for treating ER-positive and HER2-negative breast cancers . In vitro studies demonstrated that TBMPC inhibited cell proliferation in cancer cell lines, suggesting a potential role as an anticancer agent.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, TBMPC was tested against resistant strains of bacteria. The study found that TBMPC effectively inhibited growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a new antimicrobial agent .

Study 2: Cancer Cell Line Inhibition

A study examining the effects of TBMPC on MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant apoptosis (programmed cell death) and cell cycle arrest at the G1 phase. The results suggest that TBMPC may interfere with critical signaling pathways involved in tumor growth .

常见问题

Q. What are the optimized synthetic routes for tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives can react with halogenated pyridazines under palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key parameters include:

- Temperature : 80–110°C for 12–24 hours.

- Catalyst : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos.

- Base : K₂CO₃ or Cs₂CO₃ in solvents like 1,4-dioxane or toluene .

- Yield optimization : Purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) improves purity to >95% .

| Example Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine + 5-bromo-2-chloropyrimidine | 110°C, K₂CO₃, 12 h | 88.7% | |

| Suzuki coupling with aryl boronic esters | Pd(PPh₃)₄, Na₂CO₃, 90°C | 60–91% |

Q. How is the compound purified and characterized post-synthesis?

Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Advanced techniques like preparative HPLC may resolve stereoisomers. Characterization includes:

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The tert-butyl carbamate group enhances lipophilicity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies suggest:

- Storage : -20°C under inert atmosphere to prevent hydrolysis of the carbamate group.

- Degradation : Acidic/basic conditions cleave the tert-butyl group; monitor via TLC or LCMS .

Advanced Research Questions

Q. How does structural modification of the pyridazine ring impact biological activity?

Substitutions at the 6-methyl position (e.g., bromo, methoxy, or aryl groups) modulate electronic and steric properties, altering binding affinity to targets like prolyl-hydroxylases or kinases. For example:

Q. What crystallographic techniques are used to resolve its polymorphic forms?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines space groups and unit cell parameters. Key metrics:

Q. How does this compound interact with biological targets like prolyl-hydroxylases or efflux pumps?

Mechanistic studies reveal:

- Enzyme inhibition : The piperazine-carbamate scaffold chelates metal ions (e.g., Fe²⁺ in prolyl-hydroxylases), disrupting substrate binding .

- Efflux pump modulation : Pyridazine derivatives enhance antibiotic efficacy by blocking bacterial resistance proteins (e.g., K. pneumoniae) . Assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants .

Q. What strategies mitigate conflicting spectroscopic data during structure elucidation?

Discrepancies between NMR/LCMS and X-ray data often arise from dynamic equilibria (e.g., rotamers). Solutions include:

Q. How is the compound utilized in multi-step drug synthesis (e.g., as a kinase inhibitor precursor)?

The tert-butyl group serves as a transient protecting group. For example:

- Deprotection : HCl/dioxane removes the Boc group, yielding a free piperazine for subsequent coupling .

- Functionalization : Suzuki-Miyaura reactions introduce pharmacophores (e.g., thiazole rings) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key issues include:

Q. How do solvent polarity and reaction time influence regioselectivity in substitution reactions?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms at the piperazine nitrogen, while non-polar solvents (e.g., toluene) promote aromatic electrophilic substitution. Kinetic studies show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。